molecular formula C13H16F3NO2 B1356911 (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine CAS No. 61747-22-6

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine

Cat. No.: B1356911
CAS No.: 61747-22-6
M. Wt: 275.27 g/mol
InChI Key: UDCRPPVSQRFBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a methoxy group, a trifluoromethyl group, and a hydroxylamine moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one and hydroxylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and a catalyst to facilitate the reaction.

    Procedure: The ketone is reacted with hydroxylamine in the presence of a base, such as sodium methoxide, to form the desired oxime derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the oxime group can interact with active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one: A precursor in the synthesis of the target compound.

    Fluvoxamine Maleate: A related compound with similar structural features used in pharmaceuticals.

Uniqueness

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

N-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCRPPVSQRFBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61747-22-6
Record name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61747-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.